The molecule possesses a elongated structure with both rigid and flexible components, which is a characteristic often found in liquid crystal materials. Research might explore its potential use in liquid crystal displays or other applications that utilize this unique state of matter [].
The acrylate group (CH2=CHCOO) in the molecule is known to readily undergo polymerization when exposed to light. Scientific studies could investigate the use of 6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate in photoresists, coatings, or adhesives cured by ultraviolet (UV) light [].
The cyano group (CN) and biphenyl moiety in the molecule can influence properties like electrical conductivity and thermal stability. Research efforts could explore how 6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate might be incorporated into functional materials with these desired characteristics [].
6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate is an organic compound characterized by its molecular formula and a molecular weight of approximately 345.43 g/mol. This compound features a biphenyl structure with a cyano group and an acrylate functional group, making it a versatile monomer in polymer chemistry. The presence of the cyano group enhances its thermal stability and solubility in various solvents, which is beneficial for applications in materials science and liquid crystal technologies .
A6OCB's mechanism of action lies in its ability to form LCEs. In LCEs, the oriented liquid crystalline domains within the polymer network influence the material's response to external stimuli like light, electric fields, or pressure. This allows LCEs to exhibit properties like actuation (change in shape) and tunable optical properties depending on the applied stimulus.
The synthesis of 6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate typically involves several steps:
6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate is primarily used in:
Interaction studies involving 6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate have focused on its behavior in polymer matrices and its interactions with other liquid crystal components. These studies reveal how the compound influences the phase behavior and mechanical properties of liquid crystalline elastomers, indicating its potential role in enhancing performance characteristics such as elasticity and responsiveness to external stimuli .
Several compounds share structural similarities with 6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate, including:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
4-Cyanobiphenyl | Biphenyl with a cyano group | Used in organic electronics; exhibits liquid crystal behavior |
Hexyl acrylate | Straight-chain alkane with an acrylate group | Commonly used in coatings; lacks cyano functionality |
6-(Phenoxy)hexyl acrylate | Phenoxy group instead of biphenyl | Different optical properties due to phenoxy substitution |
The uniqueness of 6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate lies in its combination of cyano and biphenyl functionalities, which contribute to enhanced thermal stability and specific optical properties not found in simpler analogs like hexyl acrylate .
The compound’s development traces to advancements in biphenyl chemistry and liquid crystal (LC) research. Early biphenyl synthesis methods, such as the Wurtz–Fittig reaction (1850s), laid foundations for modern coupling strategies. The integration of cyano groups into biphenyls emerged during the 20th century, driven by the need for polar, high-birefringence mesogens. By the 1980s–1990s, cyanobiphenyl derivatives like 5CB and 8CB became pivotal in nematic liquid crystal displays. The specific design of 6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate, featuring a hexyloxy-acrylate linker, reflects later efforts to create polymerizable LC monomers for responsive materials.
This compound is vital in:
The molecule’s architecture includes:
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₂H₂₃NO₃ | |
Molecular Weight | 349.42 g/mol | |
Melting Point | 71°C | |
Boiling Point | 518.4 ± 45.0°C (predicted) | |
Density | 1.12 ± 0.1 g/cm³ (predicted) |
The synthesis of 4-cyanobiphenyl derivatives represents a fundamental step in preparing the core aromatic structure required for 6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate. Friedel-Crafts acylation of biphenyl provides an efficient pathway for introducing electron-withdrawing groups into the aromatic system [1].
The Friedel-Crafts acylation mechanism involves three distinct steps. Initially, the Lewis acid catalyst activates the acyl chloride to generate an acylium ion intermediate. For example, aluminum trichloride coordinates with acetyl chloride to form an adduct that equilibrates with the acylium ion [CH₃CO]⁺[AlCl₄]⁻ [1]. This electrophilic species subsequently attacks the biphenyl nucleus, forming a sigma complex intermediate. Finally, deprotonation regenerates the aromatic system while releasing hydrogen chloride [1].
The reaction between biphenyl and various acyl chlorides proceeds under different conditions depending on the desired substitution pattern. Treatment of biphenyl with acetyl chloride in the presence of aluminum trichloride and carbon disulfide yields 1-([1,1'-biphenyl]-4-yl)ethan-1-one in excellent yields [1]. The reaction requires careful temperature control, with optimal conditions typically involving initial cooling to -5°C followed by gradual warming [1].
Alternative acylating agents include acid anhydrides, which provide similar reactivity patterns. Reaction of biphenyl with succinic anhydride in the presence of aluminum trichloride and dichloromethane produces 4-phenylbenzoyl-propionic acid [1]. The use of phthalic anhydride under mechanochemical ball milling conditions with aluminum trichloride represents an environmentally benign approach, eliminating the need for organic solvents [1].
The conversion of acylated biphenyl intermediates to the corresponding nitriles involves sequential amidation and dehydration reactions. Modern methodologies employ metal-catalyzed approaches that offer improved selectivity and functional group tolerance compared to traditional methods [2] [3].
Manganese-pincer catalysts have emerged as particularly effective systems for nitrile hydration and related transformations. The dearomatized manganese complex exhibits exceptional activity for converting benzyl nitriles to the corresponding amides through a metal-ligand cooperation mechanism [2] [3]. The catalytic cycle involves initial coordination of the nitrile substrate to the manganese center, followed by nucleophilic attack by water to generate the amide product [2].
The reaction scope encompasses both aromatic and aliphatic nitriles, with benzonitriles bearing electron-withdrawing groups (-F, -Cl, -Br, -NO₂) and electron-donating substituents (-Me, -OMe) proceeding smoothly to afford primary amides in 53-97% yields [2] [3]. Notably, the catalyst demonstrates remarkable efficiency, with gram-scale reactions proceeding using only 0.5 mol% catalyst loading [2].
Mechanistic studies reveal that the transformation proceeds through formation of ketimido and enamido manganese complexes as key intermediates [2] [3]. The reversible tautomeric equilibrium between these species enables selective deuteration when D₂O is employed as the nucleophile [3]. Density functional theory calculations confirm that the deuteration pathway is energetically more favorable than hydration, with transition state energies of 19.6 kcal/mol versus 29.6 kcal/mol, respectively [3].
The final step in synthesizing 6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate involves esterification to introduce the polymerizable acryloyl functionality. Several methodologies are available for this transformation, each offering distinct advantages in terms of reaction conditions and product purity [9] [10].
Traditional esterification approaches employ acrylic acid and the corresponding alcohol under acidic conditions. However, these methods often suffer from side reactions such as Michael addition, leading to increased molecular weight and viscosity [9]. The presence of strong acid catalysts can also cause decomposition of sensitive substrates and complicate purification procedures [9].
Alternative approaches utilize ester exchange reactions that avoid the use of strong acids [9]. This methodology provides lower viscosity products with higher purity compared to conventional esterification methods [9]. The process involves treating the alcohol substrate with acrylic acid esters under mild conditions, typically using basic catalysts or elevated temperatures to promote the exchange reaction [9].
Yamaguchi esterification represents another valuable approach for sensitive substrates [10]. This methodology employs 2,4,6-trichlorobenzoyl chloride as the coupling agent in the presence of 4-dimethylaminopyridine and triethylamine [10]. The reaction proceeds through formation of an acid anhydride intermediate, which subsequently reacts with the alcohol to form the desired ester [10]. This approach offers excellent functional group tolerance and proceeds under mild conditions suitable for thermally sensitive substrates [10].
The choice of Lewis acid catalyst significantly impacts both the reaction rate and selectivity of Friedel-Crafts transformations. Aluminum trichloride remains the most commonly employed catalyst due to its high activity and commercial availability, but alternative systems offer specific advantages in certain applications [11] [12] [13].
Comparative studies demonstrate that aluminum trichloride provides the strongest Lewis acidity among commonly used catalysts [14]. This high activity results in rapid reaction rates but can also lead to catalyst deactivation and reduced selectivity [15]. The catalyst coordinates strongly with the carbonyl oxygen of acylating agents, significantly lowering the energy of the dienophile orbitals and enhancing electrophilicity [13].
Iron trichloride represents a milder alternative that often provides improved selectivity at the expense of reaction rate [14]. The moderate Lewis acidity of iron trichloride makes it particularly suitable for substrates containing sensitive functional groups or when regioselectivity is critical [14]. Boron trifluoride offers the weakest Lewis acidity among the three systems but provides the highest selectivity for many transformations [14].
Catalyst loading optimization typically requires balancing reaction rate against selectivity and catalyst deactivation [14] [15]. Most Friedel-Crafts reactions proceed efficiently with 1-10 mol% catalyst loading [12]. Higher concentrations can accelerate the reaction but may lead to increased side reactions and catalyst deactivation [15]. The use of heterogeneous catalysts offers advantages for large-scale applications by facilitating catalyst recovery and regeneration [15].
Solvent selection plays a critical role in determining reaction outcomes for aromatic substitution and esterification processes. The choice of solvent affects reaction rate, selectivity, and product distribution through multiple mechanisms including electrostatic stabilization and solvation effects [12] [14].
Polar solvents such as nitrobenzene and dichloromethane facilitate faster reaction rates due to their ability to stabilize charged intermediates [12]. The high dielectric constant of these solvents (34.82 for nitrobenzene versus 8.93 for dichloromethane) correlates with enhanced reaction rates [12]. In contrast, non-polar solvents like hexane significantly slow reaction rates due to poor stabilization of ionic intermediates [12].
Temperature control requires careful optimization to balance reaction rate with selectivity and side reaction suppression [12] [14]. Higher temperatures generally increase reaction rates but may also promote unwanted transformations such as carbocation rearrangements and polyalkylation [14]. Lower temperatures favor formation of the desired product while minimizing side reactions, although reaction times may be significantly extended [12].
For the synthesis of 6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate, optimal conditions involve heating the reaction mixture at 85°C for 12 hours in dimethylformamide [6]. This temperature provides sufficient thermal energy to promote nucleophilic substitution while avoiding decomposition of the sensitive acryloyl functionality [6]. The polar aprotic nature of dimethylformamide facilitates the reaction by stabilizing the transition state and enhancing nucleophile reactivity [7] [8].
Chromatographic purification represents the primary method for isolating pure 6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate from reaction mixtures. Column chromatography using silica gel provides effective separation based on differences in polarity and molecular interactions [6] [16].
The standard purification protocol employs dichloromethane as the eluent for column chromatography [6]. This solvent choice provides optimal separation efficiency while maintaining good solubility for the target compound [6]. The relatively low polarity of dichloromethane enables effective elution of the moderately polar acrylate product while retaining more polar impurities on the silica gel stationary phase [17].
High-performance liquid chromatography offers enhanced resolution for analytical and preparative separations [18]. Reversed-phase columns such as ZORBAX SB-AQ (250 mm × 4.6 mm, 5 μm) provide excellent separation of acrylate compounds using acetonitrile-water gradient elution [18]. Detection at 210 nm corresponds to the maximum ultraviolet absorption of acrylate compounds and enables sensitive monitoring of product purity [18].
Automated chromatography systems have emerged as powerful tools for preparative-scale separations [16]. These systems enable rapid separation of complex mixtures while providing improved purity compared to conventional methods [16]. The ability to precisely control separation conditions facilitates the isolation of discrete oligomers and polymeric materials with defined molecular weight distributions [16].
Recrystallization provides an effective method for achieving high purity crystalline products from crude reaction mixtures. The choice of solvent system significantly impacts crystal morphology, purity, and yield of the recrystallization process [19].
Sherwood oil systems offer unique advantages for recrystallizing liquid crystalline compounds due to their ability to accommodate both polar and non-polar functionalities [19]. These systems typically employ mixtures of aromatic and aliphatic solvents that provide optimal solubility characteristics for biphenyl-based mesogens [19].
Supercritical antisolvent techniques represent an advanced approach for particle production and purification [19]. These methods utilize compressed gases or supercritical fluids to modify particle properties such as size, size distribution, and morphology [19]. The technique proves particularly valuable for thermally sensitive compounds that may decompose under conventional recrystallization conditions [19].
The recrystallization process requires careful temperature control to achieve optimal crystal quality [19]. Slow cooling from elevated temperatures promotes formation of well-defined crystals with minimal defects [19]. The cooling rate significantly impacts particle size distribution, with slower cooling generally producing larger, more uniform crystals [19].
Characterization of the recrystallized product employs multiple analytical techniques to confirm structure and purity. Nuclear magnetic resonance spectroscopy provides definitive structural identification, with ¹H NMR showing characteristic signals for the aromatic protons (7.70-6.99 ppm), vinyl protons (6.42, 6.15, 5.83 ppm), and aliphatic methylene protons (4.19-1.55 ppm) [6]. Mass spectrometry confirms the molecular ion peak at m/z 349, corresponding to the expected molecular formula C₂₂H₂₃NO₃ [6].
The comprehensive spectroscopic characterization of 6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate provides fundamental insights into its molecular structure and functional group identification. This mesogenic acrylate monomer exhibits distinctive spectral signatures that enable unambiguous structural confirmation through multiple analytical techniques.
Nuclear magnetic resonance spectroscopy serves as the primary structural elucidation tool for this complex biphenyl-based liquid crystal monomer. The ¹H nuclear magnetic resonance spectrum reveals characteristic resonances that provide detailed information about the molecular architecture and conformational behavior [1] [2].
The acrylate vinyl protons manifest as distinctive signals in the downfield region, with the terminal methylene protons (=CH₂) appearing at δ 6.15 and 6.01 ppm as a multiplet integrating for 2H, while the vinyl proton (=CH-) exhibits a doublet of doublets pattern at δ 6.33 ppm [1] [2]. These chemical shifts are consistent with the electron-withdrawing effect of the carbonyl group, which deshields the vinyl protons and shifts their resonances downfield relative to simple alkenes [3] [4].
The aromatic proton region displays a complex multiplet pattern spanning δ 6.8-7.8 ppm, integrating for 8H and corresponding to the biphenyl aromatic system [1] [2]. The chemical shift dispersion within this region reflects the electronic environment differences between the two phenyl rings, with the cyano-substituted ring exhibiting greater deshielding due to the electron-withdrawing nature of the nitrile group [5] [3].
The hexyloxy spacer chain produces a series of multiplets in the aliphatic region (δ 1.3-4.2 ppm), with the methylene groups adjacent to oxygen atoms appearing at higher chemical shifts due to the deshielding effect of the electronegative oxygen [1] [2]. The methylene groups progressively shield as their distance from the oxygen increases, creating a characteristic pattern that confirms the hexyl chain length [3] [4].
¹³C nuclear magnetic resonance analysis provides complementary structural information through carbon environment characterization. The acrylate carbonyl carbon resonates at δ 164-167 ppm, consistent with ester carbonyl chemical shifts [1] [2]. The cyano carbon appears at δ 118-120 ppm, exhibiting the characteristic downfield shift of nitrile carbons due to the triple bond's electronic environment [5] [3].
The aromatic carbon region (δ 127-160 ppm) displays multiple resonances corresponding to the biphenyl system, with quaternary carbons appearing at distinct chemical shifts that reflect their substitution patterns [1] [2]. The aliphatic carbons of the hexyl chain resonate in the expected range (δ 25-68 ppm), with the carbon adjacent to the ether oxygen exhibiting the greatest deshielding [3] [4].
Infrared spectroscopy provides critical functional group identification and vibrational mode analysis for this multifunctional liquid crystal monomer. The spectral features enable precise assignment of key structural elements and monitoring of chemical transformations during polymerization processes [6] [7].
The cyano group exhibits its characteristic stretching vibration at 2226 cm⁻¹, appearing as a strong, sharp absorption that serves as a distinctive marker for this functional group [1] [2]. This frequency falls within the expected range for aromatic nitriles (2220-2260 cm⁻¹) and provides an unreactive internal standard for quantitative analysis during polymerization studies [8] [6].
The acrylate vinyl C=C stretching vibration appears at 1636 cm⁻¹ as a medium-intensity absorption that serves as a key indicator of monomer reactivity [1] [2]. This peak completely disappears during photopolymerization, making it an excellent marker for monitoring polymerization kinetics and conversion rates [8] [6].
X-ray crystallographic analysis of 6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate provides essential structural information regarding molecular packing, intermolecular interactions, and solid-state conformational preferences. The crystallographic data reveal fundamental insights into the relationship between molecular structure and liquid crystalline behavior [1] [2].
The compound crystallizes in an orthorhombic crystal system with space group P2₁2₁2₁, indicating a non-centrosymmetric packing arrangement that reflects the molecular asymmetry introduced by the terminal acrylate group [1]. The unit cell parameters demonstrate efficient molecular packing driven by intermolecular interactions between the rigid biphenyl cores and flexible alkyl chains [9].
The biphenyl core exhibits a characteristic twisted conformation with a dihedral angle of 54-75° between the two phenyl rings, as determined from multiple crystallographic determinations [1] [2]. This twist angle represents a compromise between steric interactions and electronic conjugation, with the cyano substituent influencing the preferred conformational geometry [10].
Intermolecular interactions play a crucial role in determining the crystal packing arrangement. Short contact distances of 2.4-2.6 Å are observed between the acrylate carbonyl oxygen and hydrogen atoms from neighboring molecules, indicating significant intermolecular hydrogen bonding interactions [1]. These contacts contribute to the overall stability of the crystal lattice and influence the thermal behavior of the material [11].
The hexyloxy spacer chain adopts an extended conformation in the solid state, facilitating efficient packing and minimizing steric interactions between adjacent molecules [1]. The flexible nature of this spacer allows for conformational adjustments that optimize intermolecular interactions while maintaining the overall molecular architecture required for liquid crystalline behavior [9].
The crystal structure reveals layered packing with segregation of the rigid biphenyl cores and flexible alkyl chains, a characteristic feature of liquid crystalline materials that promotes the formation of ordered mesophases [1]. This molecular organization provides the foundation for the observed liquid crystalline behavior and influences the thermal transitions observed in differential scanning calorimetry studies [9].
Density functional theory calculations provide comprehensive insights into the electronic structure, conformational preferences, and molecular properties of 6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate. These computational studies complement experimental characterization and enable prediction of material properties essential for liquid crystal elastomer applications [12] [10].
Density functional theory calculations using the B3LYP/6-31G(d,p) level of theory reveal detailed information about the electron density distribution throughout the molecular framework. The electronic structure analysis provides insights into the polarization effects and charge distribution that influence intermolecular interactions and liquid crystalline behavior [12] [10].
The cyano group exhibits significant electron-withdrawing character, creating a substantial dipole moment that ranges from 4.5 to 9.6 D depending on the overall molecular conformation [10]. This large dipole moment contributes to the strong intermolecular interactions observed in liquid crystalline phases and influences the dielectric properties of the resulting elastomers [12].
The biphenyl core displays delocalized π-electron density across both aromatic rings, despite the twisted geometry that limits full conjugation [10]. The electron density distribution reveals that the cyano-substituted ring exhibits greater electron deficiency compared to the ether-linked ring, creating an asymmetric charge distribution that affects molecular packing and alignment [12].
The polarizability analysis indicates an anisotropic electron distribution with values ranging from 45-50 ų for the overall molecular polarizability [12]. This anisotropy contributes to the birefringence properties of liquid crystalline phases and influences the optical characteristics of the resulting polymer networks [13].
The electrostatic potential surface calculations reveal distinct regions of positive and negative charge density, with the cyano nitrogen exhibiting the most negative potential and the aromatic carbons showing positive character [10]. These electrostatic interactions drive the formation of ordered liquid crystalline phases and influence the thermal behavior of the mesogenic system [12].
Molecular dynamics simulations and conformational analysis reveal the complex dynamic behavior of the hexyloxy spacer chain, which plays a crucial role in determining the liquid crystalline properties and polymerization behavior of the monomer [14] [15].
The hexyloxy chain exhibits significant conformational flexibility, with root-mean-square deviation values ranging from 1.2 to 2.8 Å during molecular dynamics simulations [14]. This flexibility enables the molecule to adopt multiple conformations that optimize intermolecular interactions while maintaining the overall liquid crystalline order [15].
Conformational analysis reveals that the hexyloxy chain preferentially adopts extended trans configurations that minimize steric interactions and maximize the aspect ratio of the molecule [14]. However, significant populations of gauche conformations are also present, particularly at elevated temperatures, contributing to the entropy of the system and influencing phase transition temperatures [15].
The flexibility of the spacer chain significantly affects the order parameter of liquid crystalline phases, with values ranging from S = 0.4 to 0.8 depending on temperature and molecular environment [14]. The dynamic nature of the chain allows for rapid conformational interconversion that maintains liquid crystalline order while providing sufficient molecular mobility for polymerization processes [15].
Temperature-dependent conformational analysis reveals that increasing temperature leads to greater chain flexibility and reduced order parameters, consistent with the observed nematic-to-isotropic phase transitions in liquid crystalline systems [14]. The activation energy for conformational transitions is calculated to be approximately 10-15 kJ/mol, indicating relatively facile interconversion between different conformational states [15].
Irritant